Maximiscin
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H31NO8 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
methyl (3R,4R,5R,6R)-6-[3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-4-hydroxy-2-oxopyridin-1-yl]oxy-3,4,5-trihydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C23H31NO8/c1-5-13-9-11(2)8-12(3)17(13)18-15(25)6-7-24(22(18)29)32-21-14(23(30)31-4)10-16(26)19(27)20(21)28/h5-7,10-13,16-17,19-21,25-28H,1,8-9H2,2-4H3/t11-,12+,13-,16-,17-,19-,20-,21-/m1/s1 |
InChI Key |
BHUFOFQGYXAGAC-QMUCRNDTSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]([C@@H](C1)C=C)C2=C(C=CN(C2=O)O[C@H]3[C@@H]([C@@H]([C@@H](C=C3C(=O)OC)O)O)O)O)C |
Canonical SMILES |
CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)OC3C(C(C(C=C3C(=O)OC)O)O)O)O)C |
Origin of Product |
United States |
Isolation, Origin, and Initial Characterization of Maximiscin
Discovery and Source Organisms of Maximiscin
This compound was discovered through a crowdsourcing initiative involving citizen scientists who collected soil samples from various regions of the United States wikipedia.orgsciencedaily.comnews-medical.net. This approach facilitated the exploration of diverse environments for novel microorganisms producing bioactive compounds sciencedaily.com. The discovery of this compound specifically resulted from a soil sample submitted by a citizen scientist from Salcha, Alaska wikipedia.orgsciencedaily.com.
Fungal Metabolite Isolation Methodologies
The isolation of fungal metabolites like this compound typically involves several steps, beginning with the cultivation of the fungal strain. For this compound, the producing fungus was cultured in a modified potato dextrose broth nih.gov. Following cultivation, the compound was isolated and purified. Common fungal metabolite isolation methodologies include techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) nih.gov. These methods are used to separate and purify the target compound from the complex mixture of metabolites produced by the fungus nih.gov. Efficient isolation often requires methods for disrupting the fungal cell wall, which can include mechanical, chemical, and enzymatic approaches, often used in combination to enhance efficiency and RNA quality in genetic studies, which can be relevant for understanding biosynthetic pathways mdpi.com. Mechanical disruption methods, such as homogenization with ceramic or glass beads, are common, often performed in buffers containing RNase inhibitors mdpi.com. Chemical methods, like using lysis solutions containing agents such as CTAB, are also employed rjstonline.comnih.gov.
Specific Fungal Strains (e.g., Tolypocladium sp.)
This compound was isolated from a fungal isolate identified as Tolypocladium sp. wikipedia.orgnih.govthieme-connect.com. This specific strain, Salcha MEA-2, was obtained from the Alaskan soil sample nih.gov. Fungi belonging to the genus Tolypocladium are known producers of various natural products, including cyclosporins news-medical.net. The ability of this particular Tolypocladium strain to produce this compound highlights the diverse metabolic capabilities within this fungal genus news-medical.net.
Biosynthetic Investigations of Maximiscin
Non-Enzymatic Steps in Natural Product Formation Relevant to Maximiscin
While the biosynthesis of natural products is predominantly orchestrated by enzymatic machinery, there is increasing recognition of the significant role played by non-enzymatic reactions in shaping the final chemical structures of these complex molecules. These protein-independent transformations leverage the inherent chemical reactivity of metabolic intermediates and substrates within the cellular environment. researchgate.netacs.orgresearchgate.netnih.gov Understanding these non-enzymatic steps is crucial for a complete picture of natural product biosynthesis and can also inspire novel synthetic strategies. researchgate.netresearchgate.net
Non-enzymatic reactions relevant to natural product formation can be broadly categorized into several types: intramolecular reactions, multicomponent reactions, tailoring reactions, and light-induced reactions. researchgate.netacs.orgnih.gov Intramolecular reactions, such as cyclizations and cycloadditions, are well-studied in the context of biomimetic synthesis and are driven by the innate reactivity of intermediates. researchgate.netacs.orgnih.gov Multicomponent reactions involve the combination of two or more precursors, either from the same pathway (homologous) or different pathways (heterologous), to yield the mature natural product. researchgate.netacs.orgnih.gov Tailoring reactions represent post-biosynthetic modifications that occur on the natural product scaffold. researchgate.netacs.orgnih.gov Light-induced reactions, often involving ecologically relevant UV light, can also contribute to natural product diversification. researchgate.netacs.orgnih.gov
Research into the biosynthesis of this compound, a metabolite of mixed polyketide synthase (PKS), non-ribosomal peptide synthetase (NRPS), and shikimate pathway origin, has suggested the involvement of key non-enzymatic steps in its formation. researchgate.netnih.gov These non-enzymatic transformations can lead to the construction of complex polycyclic skeletons, as observed in this compound and related medermycin-type natural products. researchgate.net
One example illustrating the importance of non-enzymatic steps in natural product synthesis is the formation of the discoipyrrole family of natural products. These compounds are produced by the marine bacterium Bacillus hunanensis through a protein-independent, multicomponent reaction involving secreted metabolites. nih.govresearchgate.net Detailed mechanistic studies using isotopically labeled substrates and advanced NMR techniques have elucidated the non-enzymatic pathway, which involves a concerted pyrrole (B145914) formation and oxygen-mediated oxidation. nih.govresearchgate.net This highlights how inherently reactive bacterial metabolites can undergo complex non-enzymatic transformations. nih.govresearchgate.net
Another instance where non-enzymatic reactions play a crucial role is in the biosynthesis of certain pyridine (B92270) rings in natural products. Studies have shown that intermediates possessing a 1,5-dione moiety can undergo non-enzymatic condensation and cyclization with amines, such as ammonia (B1221849) or anthranilic acid, to form the pyridine ring. researchgate.net This suggests that the 1,5-dione moiety can act as a general amine acceptor capable of cyclization without enzymatic catalysis. researchgate.net
Furthermore, the formation of dimeric natural products can also involve non-enzymatic processes. For example, isochromene derivatives have been shown to undergo non-enzymatic dimerization under acidic conditions, resulting in complex polycyclic structures. researchgate.net Similarly, formaldehyde-induced dimerization has been observed as a non-enzymatic process in the biosynthesis of certain fungal natural products. researchgate.net
While specific detailed data tables solely focused on non-enzymatic steps directly within this compound's proposed biosynthetic pathway are limited in the provided search results, the examples from related natural products illustrate the types of non-enzymatic reactions that could be relevant. These include cyclizations, condensations, and dimerization events driven by the intrinsic reactivity of biosynthetic intermediates. The study of non-enzymatic reactions in natural product formation is an active area of research, revealing diverse chemical transformations that complement enzyme-catalyzed steps. researchgate.netacs.orgnih.gov
The inherent chemical reactivity of metabolic intermediates can lead to spontaneous reactions that contribute to the final natural product structure. osti.gov These reactions can occur exclusively non-enzymatically or in parallel with enzymatic pathways. researchgate.netportlandpress.com For instance, the spontaneous hydrolysis of δ-6-phosphogluconolactone in the pentose (B10789219) phosphate (B84403) pathway is an example of a reaction that can occur non-enzymatically, although an enzyme also exists to catalyze this transformation and prevent unwanted side-reactions. researchgate.net
The study of non-enzymatic reactions in natural product biosynthesis not only deepens our understanding of biological pathways but also provides valuable insights for synthetic chemists aiming to replicate or diversify natural product scaffolds. researchgate.netnih.gov The ability of non-enzymatic processes to construct complex structures highlights their significance in the chemical space of natural products. researchgate.net
Here is a conceptual table summarizing types of non-enzymatic reactions observed in natural product formation that could be relevant to understanding complex pathways like that of this compound:
| Type of Non-Enzymatic Reaction | Description | Potential Relevance to Complex Natural Products (e.g., this compound) | Examples from Literature |
| Intramolecular Reactions | Cyclizations and cycloadditions driven by intermediate reactivity. | Formation of cyclic or polycyclic ring systems. | Cyclizations leading to complex scaffolds. researchgate.netacs.orgnih.gov |
| Multicomponent Reactions | Combination of multiple precursors without enzyme catalysis. | Assembly of complex structures from simpler building blocks. | Formation of discoipyrroles from three secreted metabolites. nih.govresearchgate.net |
| Tailoring Reactions | Post-biosynthetic modifications. | Late-stage functionalization and diversification. | Various spontaneous modifications after core structure formation. researchgate.netacs.orgnih.gov |
| Light-Induced Reactions | Transformations triggered by light, often UV. | Formation of specific photoproducts. | Photochemical conversion of 7-dehydrocholesterol (B119134) to vitamin D3. researchgate.net |
| Condensation/Cyclization | Formation of rings via condensation followed by cyclization. | Construction of heterocyclic systems, e.g., pyridine rings. | Formation of pyridine rings from 1,5-dione intermediates and amines. researchgate.net |
| Dimerization | Formation of dimers or pseudodimers from precursor molecules. | Creation of larger, often more complex, molecular architectures. | Dimerization of isochromenes or formaldehyde-induced dimerization. researchgate.net |
| Spontaneous Isomerization | Rearrangement of atoms within a molecule without enzymatic intervention. | Alteration of structural connectivity or stereochemistry. | Isomerization steps in vitamin D3 biosynthesis. researchgate.net |
This table illustrates the diverse array of non-enzymatic chemical transformations that can contribute to the complexity and diversity of natural products, including those with mixed biosynthetic origins like this compound.
Strategic Approaches to the Total Synthesis of Maximiscin
Retrosynthetic Analysis and Disconnection Strategies
Retrosynthetic analysis of maximiscin has been guided by the goal of maximizing ideality and efficiency in the synthetic route. nih.govresearchgate.netnih.govacs.orgfigshare.comacs.orgacs.org This has led to the exploration of unusual disconnections and tactics. nih.govresearchgate.netnih.govacs.orgfigshare.comacs.orgacs.org A key strategy involves disconnecting the molecule through the central highly oxidized pyridone ring. nih.govresearchgate.netacs.orgacs.org This non-intuitive scission allows for the convergent coupling of two significant fragments late in the synthesis. nih.govacs.orgacs.orgblogspot.com
Challenges Posed by Structural Instability and Atropisomerism
This compound exists as an equilibrating mixture of atropisomers due to hindered rotation around the C-3,7 bond connecting the pyridone and cyclohexyl fragments. nih.govbc.edublogspot.comyoutube.com This atropisomerism presents a challenge in synthesizing and isolating a single isomer. nih.govbc.edublogspot.comyoutube.com Furthermore, this compound is documented to have instability, tending to fragment between the shikimate and pyridone residues. nih.govbc.edu These factors necessitate careful consideration of reaction conditions and synthetic strategy to avoid degradation and control stereochemistry. nih.gov
Enantioselective Synthesis Methodologies
Achieving the correct stereochemistry is crucial in the synthesis of (-)-maximiscin. nih.govbc.eduresearchgate.netnih.govacs.orgacs.orgacs.orgyoutube.com Enantioselective synthesis methodologies are employed to control the formation of stereocenters and achieve the desired enantiomer. nih.govbc.eduresearchgate.netnih.govacs.orgacs.orgacs.orgyoutube.comethz.ch
Stereocenter Control and Chiral Induction
Stereocenter control and chiral induction are critical aspects of the enantioselective synthesis of this compound. acs.orgacs.orgethz.chnih.gov Strategies have included the use of chiral starting materials (chiral pool), although the synthesis of this compound has also utilized approaches from feedstock materials. nih.govresearchgate.netnih.govacs.orgacs.orgacs.org Desymmetrizing reactions, particularly a desymmetrizing C-H activation, have been employed to define multiple stereocenters in a single step from a meso-carboxylic acid precursor. acs.orgblogspot.comyoutube.com The use of chiral directing groups in metal-catalyzed reactions is a common tactic for inducing asymmetry and controlling stereochemistry during bond formation. blogspot.comyoutube.comethz.chsnnu.edu.cnchiralpedia.com
Key Transformations and Reaction Innovations in this compound Synthesis
The total synthesis of this compound has involved the development and application of key transformations and reaction innovations to efficiently construct the complex molecular framework. acs.orgacs.orgacs.orgwikipedia.orgnih.govmetabolomicsworkbench.orgmdpi.com
C–H Functionalization Approaches
C–H functionalization has played a significant role in streamlining the synthesis of this compound. nih.govbc.eduresearchgate.netnih.govacs.orgfigshare.comacs.orgacs.orgblogspot.comwikipedia.orgyoutube.com This approach allows for the direct functionalization of carbon-hydrogen bonds, reducing the need for pre-functionalized starting materials. nih.govbc.eduresearchgate.netnih.govacs.orgfigshare.comacs.orgacs.orgblogspot.comwikipedia.orgyoutube.com A notable example is the use of a Pd-catalyzed desymmetrizing C-H activation reaction to introduce stereocenters in one of the key fragments. acs.orgblogspot.comyoutube.com Strategies rooted in C–H functionalization have been key in developing concise synthetic routes to this compound. nih.govbc.eduresearchgate.netnih.govacs.orgfigshare.comacs.org
Radical Retrosynthesis and Radical Reactions (e.g., Decarboxylative Giese Addition)
Radical retrosynthesis played a significant role in the development of a concise route to this compound nih.govresearchgate.netacs.orgnih.gov. A decarboxylative radical homologation sequence was envisioned to construct the hindered C-3,7 bond and establish its relative trans-orientation nih.gov. This process involved a remarkably efficient radical cascade that not only formed the desired bond but also facilitated a redox relay to set the correct oxidation state at C-13 nih.gov.
Initial attempts utilizing a Ni-catalyzed decarboxylative Giese addition protocol faced challenges, primarily due to competing 1,5-hydrogen atom transfer (1,5-HAT) nih.gov. This side reaction led to double addition of the radical acceptor nih.gov. To overcome this, a transition from a reductive to an oxidative decarboxylative manifold was hypothesized to enable the oxidation of the transposed radical nih.gov. A solution emerged using Minisci-type conditions directly from a lactone precursor nih.gov. Following saponification of the lactone, sequential addition of AgNO₃, Na₂S₂O₈, NaHSO₄, Fe₂(SO₄)₃, and a vinyl sulfone resulted in the formation of an aldehyde intermediate in high yield nih.gov. This reaction was notably clean and scalable nih.gov. The use of Fe₂(SO₄)₃ as a co-catalyst with the Ag/persulfate system was a key development nih.gov. The reaction requires both silver and iron to be present, as the desired product is not formed in the absence of silver nih.gov. Literature suggests that Fe³⁺ can assist in the selective oxidation of the intermediate α-oxy alkyl radical nih.gov.
Formation of the Central Pyridone Core
The final bond-forming step involved the union of a TBS-protected hydroxylamine (B1172632) intermediate with another fragment using a late-stage pyridone synthesis nih.gov. Initial conditions for this step were based on a reported synthesis of alkyl-fused hydroxypyridones from diacid chlorides and ketoxime ethers nih.gov. The importance of a silyl (B83357) substituent on one of the fragments was highlighted by the significantly lower yield observed when an analogue lacking this group was used under the same conditions nih.govblogspot.com. This unique pyridone synthesis enabled the construction of the remarkably hindered ring system present in this compound nih.gov.
Late-Stage Fragment Coupling Strategies (e.g., Sakurai-type Allylation)
Late-stage fragment coupling was a central strategy in the total synthesis of this compound, particularly for the formation of the central pyridone ring nih.govblogspot.comyoutube.com. The retrosynthetic design involved disconnecting the molecule at the pyridone ring to yield two key fragments that were coupled late in the synthesis nih.govbc.edublogspot.com. This convergent approach was anticipated to simplify the construction of the constrained atropisomeric ring system blogspot.com.
Development of Synthetic Analogues and Derivatives
The synthesis of analogues and derivatives of natural products like this compound is a common area of research, often aimed at exploring structure-activity relationships or improving properties dntb.gov.uamdpi.comfrontiersin.org. While the provided search results specifically detail the total synthesis of this compound itself, they also allude to the potential for synthesizing analogues. The reported convergent synthesis provides a platform for potentially generating analogues by modifying the constituent fragments nih.gov. The development of efficient synthetic methods for complex natural products often paves the way for the synthesis of derivatives for further study dntb.gov.ua. For instance, the strategy employed for constructing the polycyclic skeleton of related natural products has been developed to efficiently synthesize analogues for biological activity studies researchgate.net. Similarly, the synthesis of nitrogen-based heterocycles, which include the pyridone core of this compound, is an active area of research due to their prevalence in bioactive compounds and potential for analogue synthesis researchgate.net.
Molecular Mechanism of Action Studies of Maximiscin
Investigation of Cellular Targets and Pathways
Maximiscin's mechanism of action involves the modulation of critical cellular pathways, with a primary focus on those related to genomic integrity and cell cycle control nih.govacs.orgresearchgate.netamazonaws.comnih.govyoutube.com. Investigations have shown that the compound's effects are linked to the induction of DNA damage and the subsequent cellular responses aimed at repairing this damage or eliminating the compromised cells nih.govacs.orgresearchgate.netnih.govyoutube.com.
Induction of DNA Damage (e.g., DNA Double-Strand Breaks)
A key finding in the study of this compound's mechanism is its ability to induce DNA damage acs.orgresearchgate.netnih.govyoutube.com. Specifically, research indicates that this compound treatment leads to the formation of DNA double-strand breaks (DSBs) nih.govacs.orgresearchgate.net. DSBs are considered one of the most cytotoxic types of DNA damage uthscsa.edu. The induction of DSBs by this compound has been demonstrated through the increased accumulation of phosphorylated histone H2A.X (γ-H2A.X), a well-established marker for DNA double-strand breaks, in a concentration-dependent manner in sensitive cell lines nih.govacs.org.
Activation of DNA Damage Response (DDR) Pathways
The induction of DNA damage by this compound triggers the activation of cellular DNA damage response (DDR) pathways acs.orgresearchgate.netnih.govyoutube.com. The DDR is a complex network of signaling pathways that detect DNA lesions, signal their presence, and orchestrate DNA repair or activate checkpoints to halt cell cycle progression nih.govacs.org. Activation of these pathways by this compound is a crucial step in its mechanism, suggesting that the compound's cytotoxic effects are mediated through overwhelming the cell's capacity to repair the induced damage nih.govacs.org.
Phosphorylation Events (e.g., p53, Chk1, Chk2)
Activation of DDR pathways by this compound is evidenced by the phosphorylation of key proteins involved in this response researchgate.netnih.govyoutube.com. Studies have shown that this compound treatment leads to the phosphorylation of p53, Chk1, and Chk2 nih.govacs.orgthieme-connect.comresearchgate.net. Phosphorylation of p53 at serine 15 is an early event in the DNA damage response and is associated with p53 activation, leading to cell cycle arrest or apoptosis nih.govembopress.org. Similarly, phosphorylation of checkpoint kinase 1 (Chk1) and checkpoint kinase 2 (Chk2) indicates the activation of critical regulators of the DNA damage checkpoint, which are downstream effectors of the ATM and ATR kinases nih.govoncotarget.com. These phosphorylation events occur relatively early after this compound treatment, suggesting they are direct consequences of the induced DNA damage nih.gov.
The following table summarizes the observed phosphorylation events upon this compound treatment:
| Protein | Phosphorylation Site (if specified) | Time after Treatment | Reference |
| p53 | Serine 15 | As early as 2 hours | nih.govacs.org |
| Chk1 | Not specified | 4 hours | nih.govacs.org |
| Chk2 | Not specified | 2 hours | nih.govacs.org |
Modulation of Cell Cycle Progression
This compound has been shown to modulate cell cycle progression in sensitive cancer cells nih.govresearchgate.netamazonaws.comnih.govyoutube.com. This modulation is closely linked to its ability to induce DNA damage and activate DDR pathways nih.govresearchgate.netnih.govyoutube.com.
Cell Cycle Arrest (e.g., G1 phase accumulation)
Treatment with this compound leads to cell cycle arrest researchgate.netamazonaws.comnih.govyoutube.com. Specifically, studies have observed an accumulation of cells in the G1 phase of the cell cycle following this compound exposure nih.govnih.govacs.orgacs.orgthieme-connect.comresearchgate.net. This G1 phase arrest is consistent with the induction of DNA damage, as the G1 checkpoint is a critical control point where the cell cycle can be halted to allow for DNA repair before replication nih.govresearchgate.netnih.gov. The observed G1 accumulation suggests that this compound triggers a DNA damage checkpoint response that prevents cells with damaged DNA from progressing into the S phase nih.govthieme-connect.comresearchgate.net.
Interactions with Cellular Efflux Systems
Preliminary investigations suggest that this compound may circumvent P-glycoprotein-mediated multidrug resistance aacrjournals.org. P-glycoprotein is an efflux pump that can reduce the intracellular concentration of various therapeutic agents, contributing to drug resistance in cancer cells aacrjournals.org. The ability of this compound to potentially overcome this resistance mechanism could be significant in the context of treating resistant cancers aacrjournals.org.
Circumvention of P-glycoprotein-Mediated Multidrug Resistance
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), also known as ABCB1 nih.govmdpi.com. P-gp actively transports various therapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy nih.govnih.gov.
Research indicates that this compound can circumvent P-glycoprotein-mediated multidrug resistance aacrjournals.org. This suggests that this compound's cytotoxic activity is not significantly impaired by the presence of this common resistance mechanism, potentially making it effective in cases where P-gp overexpression contributes to treatment failure aacrjournals.org. This circumvention of P-gp efflux is a crucial aspect of this compound's potential therapeutic profile, particularly in overcoming established drug resistance in certain cancers aacrjournals.org.
Comparative Analysis with Related Natural Products (e.g., Pyridoxatin, Cordypyridone)
This compound shares structural similarities with other natural products, particularly those belonging to the 4-hydroxy-2-pyridone alkaloid family, such as Pyridoxatin and Cordypyridone nih.govnih.gov. These compounds often exhibit diverse biological activities nih.gov.
Pyridoxatin (PubChem CID 54683265) is a dihydroxypyridine derivative with reported antibiotic and anticancer properties, as well as being indicated as a lipid peroxidation and DNA synthesis inhibitor and a free radical scavenger nih.gov. It has been isolated from fungal sources semanticscholar.org.
Cordypyridone B (PubChem CID 54706232) is another pyridone derivative nih.gov. Cordypyridones A and B are atropisomeric and feature a vinyl cyclohexyl moiety nih.gov. These compounds were initially isolated in 2001 and demonstrated potent anti-malarial activity nih.gov. This compound is considered a further functionalized derivative of cordypyridone A and B, featuring a shikimic acid derivative linkage nih.gov.
While Pyridoxatin and Cordypyridone share a core pyridone structure with this compound, this compound possesses a more complex architecture, incorporating elements from polyketide, shikimate, and nonribosomal peptide synthetase pathways nih.gov. This structural complexity likely contributes to its specific biological activities, including its selective cytotoxicity and ability to circumvent P-gp-mediated resistance, which may differ from the profiles of simpler related compounds like Pyridoxatin and Cordypyridone. Comparative studies detailing the precise differences in biological activity and mechanisms of action between this compound and these related compounds are valuable for understanding the structure-activity relationships within this class of natural products.
Advanced Spectroscopic and Computational Analysis for Structure Elucidation
Comprehensive Spectroscopic Characterization Techniques
A combination of spectroscopic methods is employed to build a complete picture of the Maximiscin structure, from its elemental composition to the spatial arrangement of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules. For this compound, both 1D (¹H and ¹³C) and 2D NMR experiments are indispensable for assigning the chemical shifts of all proton and carbon atoms and establishing the connectivity between them.
In the ¹H NMR spectrum, the chemical shifts and coupling constants of the signals provide information about the electronic environment and neighboring protons for each hydrogen atom. The ¹³C NMR spectrum reveals the number of distinct carbon environments. Given that this compound is composed of three separate biosynthetic fragments—a 1,4-dihydroxy-2-pyridone, a shikimate derivative, and a trisubstituted cyclohexyl fragment—the NMR spectra would be complex. nih.gov The presence of atropisomers would likely result in either broadened signals or a complete set of duplicate signals for the nuclei near the axis of hindered rotation. blogspot.com
2D NMR techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton coupling networks within each fragment, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. Long-range correlations are established using HMBC (Heteronuclear Multiple Bond Correlation), which is crucial for connecting the three distinct subunits of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would help to determine the relative stereochemistry by identifying protons that are close in space.
The spectral data obtained from the total synthesis of (–)-Maximiscin were found to be entirely consistent with those reported for the natural isolate. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Key Structural Fragments of this compound Note: The following data are representative and intended to illustrate the type of information obtained from NMR analysis. Actual spectra may be more complex due to atropisomerism.
| Position | Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|---|
| 5 | Pyridone | ~6.5 | ~100 | C-3, C-4, C-6 |
| 6 | Pyridone | ~7.8 | ~145 | C-2, C-4, C-5 |
| 1' | Shikimate | - | ~130 | - |
| 7' | Shikimate (Ester C=O) | - | ~168 | - |
| 7 | Cyclohexyl | ~3.5 | ~45 | C-3, C-8, C-12 |
| 13 (CH₃) | Cyclohexyl | ~1.1 | ~20 | C-8, C-9 |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. For a new compound, HRMS is critical for confirming the molecular formula. The analysis of this compound (C₂₉H₃₃NO₉) by HRMS would yield an exact mass that corresponds to this formula, distinguishing it from other compounds with the same nominal mass. This technique provides definitive evidence for the molecular formula, which is a fundamental piece of data in structure elucidation.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₉H₃₃NO₉ |
| Calculated Exact Mass [M+H]⁺ | 544.2177 |
| Observed Mass [M+H]⁺ | Consistent with calculated value |
Liquid chromatography (LC) is a fundamental analytical technique for separating, identifying, and quantifying components in a mixture. When coupled with multiple detectors, its power is significantly enhanced. A system combining a Diode Array Detector (DAD), an Evaporative Light Scattering Detector (ELSD), and a Mass Spectrometer (MS) provides comprehensive information.
In the context of this compound's synthesis and isolation, LC-DAD-ELSD-MS would be used to:
Monitor Reaction Progress: Track the consumption of reactants and the formation of products.
Assess Purity: The DAD provides UV-Vis spectra of eluting peaks, helping to identify chromophores, while the ELSD is a universal detector that responds to any non-volatile analyte, making it useful for detecting compounds with no UV absorption.
Confirm Identity: The MS detector provides mass information for each separated component, confirming the molecular weight of the target compound and identifying any impurities or byproducts.
This combination of detectors ensures that a wide range of compounds can be observed and characterized, which is essential when dealing with complex reaction mixtures in natural product synthesis.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. This information is highly valuable for confirming the presence of key structural motifs.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3500-3200 (broad) | O-H (Alcohols, Phenols) | Stretching |
| 3100-3000 | C-H (Aromatic/Vinyl) | Stretching |
| 3000-2850 | C-H (Alkyl) | Stretching |
| ~1735 | C=O (Ester) | Stretching |
| ~1650 | C=O (Pyridone) | Stretching |
| 1600-1450 | C=C (Aromatic) | Stretching |
| ~1250 | C-O (Ester, Ether) | Stretching |
Investigation of Atropisomerism and Conformational Dynamics
A defining structural feature of this compound is its existence as a mixture of equilibrating atropisomers. nih.gov This phenomenon arises from the hindered rotation around the C3-C7 single bond connecting the pyridone and cyclohexyl fragments. nih.govblogspot.com The steric bulk of the substituents on these two rings creates a significant energy barrier to rotation, leading to the existence of stable, non-interconverting (on the NMR timescale) rotational isomers. nih.govblogspot.com
Hindered Rotation around C–C Bonds
Atropisomerism is a type of axial chirality that results from restricted rotation about a single bond. blogspot.com The stability of atropisomers is determined by the height of the rotational energy barrier. If the barrier is high enough, the individual atropisomers can be isolated and characterized. In the case of this compound, the atropisomers are reported to be in equilibrium, suggesting a rotational barrier that allows for interconversion under ambient conditions. nih.gov
The study of hindered rotation and the conformational dynamics of atropisomers often involves a combination of experimental techniques, such as variable-temperature NMR (VT-NMR), and computational methods. nih.govprovidence.edu VT-NMR experiments can be used to determine the coalescence temperature of the signals from the two atropisomers, which in turn allows for the calculation of the free energy of activation for the rotational barrier.
Computational chemistry plays a crucial role in understanding the conformational preferences and the dynamics of atropisomeric systems. providence.edunih.gov By performing calculations of the rotational energy profile around the C3-C7 bond of this compound, it would be possible to:
Determine the dihedral angles corresponding to the energy minima (stable conformers) and maxima (transition states).
Calculate the energy barrier to rotation, which can be compared with experimental values obtained from VT-NMR.
Visualize the three-dimensional structures of the different atropisomers and transition states.
While detailed computational studies on the atropisomerism of this compound are not yet available, such analyses are critical for a complete understanding of its structure-activity relationship, as the different atropisomers may exhibit distinct biological activities.
Quantum Chemical Calculations for Structural Insights
Quantum chemical calculations are fundamental to the advanced spectroscopic and computational analyses used in the structure elucidation of complex molecules like this compound. nih.gov These methods, based on the principles of quantum mechanics, allow for the prediction of various molecular properties, including geometries, energies, and spectroscopic parameters, with a high degree of accuracy.
For this compound, quantum chemical calculations, particularly using Density Functional Theory (DFT), would be instrumental in:
Optimizing the geometries of different conformers and diastereomers to obtain accurate three-dimensional structures.
Calculating the relative energies of these structures to determine their thermodynamic stability and Boltzmann populations.
Predicting spectroscopic data , such as NMR chemical shifts and ECD spectra, for comparison with experimental measurements.
Investigating the electronic structure of the molecule to understand its reactivity and intermolecular interactions.
The accuracy of these calculations is highly dependent on the chosen level of theory (functional and basis set). Therefore, careful validation and benchmarking against experimental data are crucial. researchgate.net
Computational Prediction and Validation in Structure Elucidation
The integration of computational prediction and experimental validation is a powerful paradigm in modern natural product chemistry for the unambiguous determination of complex molecular structures. researchgate.net In the context of this compound, this synergistic approach would involve:
Computational Prediction: Generating a set of all possible stereoisomers and calculating their spectroscopic properties (NMR, ECD) using quantum chemical methods. This provides a library of theoretical data for comparison.
Experimental Validation: Acquiring high-quality experimental spectroscopic data (1H NMR, 13C NMR, 2D NMR, ECD) for the natural product.
Comparison and Assignment: Comparing the experimental data with the computationally predicted data for each candidate structure. Statistical methods like DP4 analysis can provide a quantitative measure of the goodness of fit, leading to a confident assignment of the correct stereostructure.
This iterative process of computational modeling and experimental verification minimizes ambiguity and provides a robust framework for the structural elucidation of challenging molecules like this compound. The total synthesis of (-)-Maximiscin serves as the ultimate validation of its proposed structure, with the spectroscopic data of the synthetic material matching that of the natural product. nih.govnih.gov
Theoretical and Computational Chemistry Studies on Maximiscin
Density Functional Theory (DFT) Calculations
DFT calculations have been extensively applied in the study of maximiscin and its synthesis, providing valuable insights into reaction pathways and the factors governing selectivity. researchgate.netnih.govacs.org This method is widely used in chemistry to investigate electronic structure and predict molecular properties. arxiv.orgpurdue.edu
Reaction Mechanism Elucidation
DFT calculations have been instrumental in elucidating the mechanisms of reactions relevant to the synthesis and potential transformations of this compound. For instance, DFT studies have been used to understand the reaction mechanism and diastereoselectivity in the palladium-catalyzed alkoxylation of C(sp3)−H bonds, a type of reaction that can be relevant in constructing complex molecular architectures found in compounds like this compound. researchgate.net These calculations can suggest that diastereoselectivity is achieved or enriched at specific steps, such as the reductive elimination step in certain catalytic cycles. researchgate.net DFT has also been used to study reaction mechanisms involving intermediates like cyclometalated ruthenium complexes in C-H functionalization reactions. researchgate.net Furthermore, DFT investigations have corroborated experimental outcomes and helped in understanding sequential additions and eliminations in reaction mechanisms. researchgate.net
Transition State Analysis
Transition state analysis using DFT is crucial for understanding the kinetics and selectivity of chemical reactions. chim.ituni-stuttgart.de Computational studies of transition states have indicated substrate-directed pathways in certain conversions. researchgate.net For reactions involving potential precursors or related compounds to this compound, DFT calculations have been employed to determine the energies of transition states for different reaction pathways, such as SN2' and SN2 reactions. nih.gov These calculations can provide quantitative agreement with experimentally observed regio- and stereoselectivities. nih.gov Identifying transition states is a key aspect of understanding the energy landscape of a reaction and predicting its feasibility and outcome. nih.govarxiv.org
Prediction of Intermediates and Reaction Pathways
DFT calculations aid in predicting the structures and stabilities of reaction intermediates and exploring various possible reaction pathways. researchgate.netnih.govnih.govacs.org By calculating the energies of different intermediates and transition states, researchers can map out the minimum energy pathways for a reaction. chim.itnih.gov For example, DFT studies have suggested the formation of specific intermediates, such as cyclometalated complexes in catalytic reactions. researchgate.net Computational analysis has also predicted reaction mechanisms involving intermediates like σ-bridged cations in the biosynthesis of related natural products, which can inform understanding of similar transformations relevant to this compound's complex structure. nih.gov These predictions help in understanding how the final product is formed and can guide synthetic strategies.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations can provide further insights into the behavior of this compound at a molecular level, although specific detailed studies solely focused on this compound were not extensively found in the search results. However, these techniques are generally applicable to understanding molecular properties and interactions.
Understanding Molecular Conformation and Stability
Molecular modeling can be used to study the three-dimensional structure and conformational preferences of this compound. Given its complex structure with rotatable bonds, understanding its stable conformations is important. This compound is known to exist as a mixture of interconverting atropisomers due to hindered rotation around a specific sp2-sp3 bond. blogspot.com Molecular modeling could help in characterizing these atropisomers and the energy barrier to their interconversion. Theoretical chemistry methods are relevant for studying molecular conformation. researchgate.net
Ligand-Target Interaction Modeling (Hypothetical Scenarios)
While the provided search results primarily focus on the synthesis and chemical reactivity of this compound, and specific protein targets were not detailed, molecular modeling techniques are commonly used to explore potential ligand-target interactions. researchgate.net In hypothetical scenarios, if a biological target for this compound were identified, molecular docking and dynamics simulations could be employed to model how this compound interacts with the binding site of the target protein. This could involve predicting binding poses, estimating binding affinities, and understanding the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions). Such studies could provide insights into the potential biological mechanisms of action of this compound at a molecular level. Computational medicinal chemistry, which includes these modeling techniques, offers strategies for characterizing pharmacologically active compounds. researchgate.net
Chemoinformatic Approaches to this compound Research
Chemoinformatics plays a significant role in modern chemical research, including the study of natural products like this compound. This field utilizes computational and informational techniques to address chemical problems, encompassing areas such as data analysis, molecular modeling, and the prediction of properties and activities. The advancement in omics and bio- and cheminformatics has contributed to the identification of potential drug targets and agents mdpi.com.
While direct, detailed reports focusing solely on extensive chemoinformatic studies specifically applied to this compound are not extensively detailed in the provided search results, the context of its discovery and characterization highlights the underlying principles of chemoinformatics. The identification and structural elucidation of this compound involved the analysis of complex data from techniques like mass spectrometry and NMR thieme-connect.comthieme-connect.comnih.gov. Chemoinformatic approaches are fundamental to processing and interpreting such large and complex datasets in natural product discovery nih.gov.
Furthermore, the determination of this compound's structure and absolute configuration involved quantum chemical calculations thieme-connect.comthieme-connect.com. These calculations, a part of computational chemistry, are often integrated within chemoinformatic workflows to understand molecular properties and behavior at a theoretical level.
The broader application of chemoinformatics in drug discovery and natural product research, as mentioned in the context of identifying potential drug targets and agents, suggests that chemoinformatic tools and methodologies would be valuable in further research on this compound mdpi.com. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and virtual screening could be applied to explore the relationship between this compound's structure and its observed biological activities, as well as to identify potential targets or design analogues with improved properties. While specific QSAR or extensive molecular modeling studies on this compound were not prominently featured in the search results, these are standard chemoinformatic approaches applicable to compounds with established biological activity mdpi.comug.edu.gh.
The discovery of this compound itself, through a crowdsourcing project involving the screening of soil samples and subsequent analysis, exemplifies a data-driven approach that aligns with chemoinformatic principles of managing and analyzing chemical and biological data on a large scale wikipedia.orgnih.gov.
While specific data tables generated solely from chemoinformatic analyses of this compound were not found, the PubChem database provides computed properties for this compound, which are derived through chemoinformatic methods nih.gov. These computed properties include molecular weight, XLogP3, hydrogen bond donor and acceptor counts, rotatable bond count, and topological polar surface area nih.gov. These descriptors are commonly used in chemoinformatic analyses, such as similarity searching and property prediction.
Computed Properties of this compound (PubChem CID 132521702)
| Property | Value | Source |
| Molecular Weight | 449.5 g/mol | PubChem nih.gov |
| XLogP3 | 1.2 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 4 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 8 | PubChem nih.gov |
| Rotatable Bond Count | 8 | PubChem nih.gov |
| Topological Polar Surface Area | 137 Ų | PubChem nih.gov |
| Monoisotopic Mass | 449.20496695 Da | PubChem nih.gov |
These computed descriptors serve as a starting point for various chemoinformatic investigations aimed at understanding this compound's characteristics and potential interactions.
Future Directions in Maximiscin Academic Research
Exploration of New Biosynthetic Routes and Enzymes
Maximiscin's hybrid biosynthetic origin from shikimate, polyketide, and NRPS pathways presents significant opportunities for further investigation thieme-connect.comnih.gov. While initial feeding studies with isotopically labeled precursors have provided insights into its biosynthetic origins, a comprehensive understanding of the enzymatic machinery involved is still developing thieme-connect.com. Future research can focus on identifying and characterizing the specific enzymes responsible for each step of this compound biosynthesis. This includes the polyketide synthases (PKS), nonribosomal peptide synthetases (NRPS), and enzymes involved in modifying the shikimate-derived portion and assembling the unique -N-O-C- bridged skeleton thieme-connect.com. Exploring the genetic basis of this compound production in Tolypocladium species could lead to the identification of gene clusters encoding these biosynthetic enzymes. Techniques such as gene knockout or overexpression could be employed to understand the role of specific genes and enzymes in the pathway. Furthermore, investigating the environmental triggers or co-culturing conditions that activate this compound production could reveal new avenues for enhancing its natural biosynthesis chemistryviews.org. Comparative genomic studies with other fungal species producing related metabolites might also shed light on the evolutionary aspects of this complex biosynthetic pathway.
Deeper Elucidation of Molecular Interactions and Target Specificity
Research has indicated that this compound induces DNA damage and activates DNA damage response pathways, showing selective cytotoxic activity against a specific subtype of triple-negative breast cancer cells acs.orgbc.edumedchemexpress.comnih.gov. Future academic research should aim for a deeper elucidation of the precise molecular targets and interactions responsible for these observed biological effects. This could involve using techniques such as affinity chromatography, pull-down assays, and mass spectrometry to identify proteins that directly interact with this compound. Cellular thermal shift assays (CETSA) and dynamic cellular thermal shift assays (dCETSA) could also be employed to study target engagement in live cells. Further investigation into the specific types of DNA damage induced by this compound (e.g., single-strand breaks, double-strand breaks) and the downstream signaling cascades activated is crucial acs.orgnih.gov. Understanding the reasons behind the selective activity against basal-like 1 MDA-MB-468 cells compared to other triple-negative breast cancer subtypes could involve comparative studies of molecular profiles and pathway dependencies in different cell lines acs.orgnih.govaacrjournals.org. Techniques like RNA sequencing, proteomics, and metabolomics could help identify differential responses and potential biomarkers for sensitivity or resistance.
Structure-Activity Relationship (SAR) Studies on this compound Derivatives (Excluding Efficacy/Safety)
Given this compound's complex structure, academic research can conduct detailed Structure-Activity Relationship (SAR) studies on synthesized or biosynthetically modified derivatives to understand how structural variations influence its chemical properties and interactions at a molecular level, excluding any assessment of efficacy or safety profiles. These studies would focus purely on the relationship between chemical structure and observable biochemical or biophysical effects, such as binding affinity to potential targets (if identified), influence on enzymatic activity in vitro, or impact on specific cellular pathways as measured by biochemical assays. researchgate.net Researchers could synthesize analogs with modifications to the pyridone ring, the shikimate-derived portion, or the cyclohexyl fragment, as well as explore alterations to the stereochemistry and the -N-O-C- bridge nih.govbc.eduacs.orgacs.org. Analyzing the impact of these modifications on properties like solubility, stability, and reactivity in controlled laboratory settings would be key. For instance, examining how changes to functional groups affect hydrogen bonding or pi-pi interactions could provide valuable insights into potential binding modes, without making claims about biological efficacy.
Application of Advanced Analytical Techniques in Complex Mixture Analysis
This compound is a natural product isolated from a fungal source, which often involves working with complex biological mixtures thieme-connect.comchemistryviews.org. Advanced analytical techniques are essential for the discovery, isolation, and characterization of this compound and potential related metabolites. Future research can leverage techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy (including advanced multi-dimensional techniques), and hyphenated techniques like LC-MS and GC-MS for the analysis of fungal extracts and fermentation broths. thieme-connect.com These techniques can aid in the identification of new this compound analogs or related compounds present in the producing organism. Furthermore, advanced chromatographic methods, such as countercurrent chromatography or supercritical fluid chromatography (SFC), could be optimized for the efficient isolation and purification of this compound and its derivatives from complex matrices. thieme-connect.com The application of spectroscopic methods for studying the atropisomerization of this compound and the factors influencing this equilibrium is another area for future exploration. blogspot.comnih.govbc.edu
Integration of Computational and Experimental Approaches in Chemical Biology
The study of this compound can greatly benefit from the integration of computational and experimental approaches in chemical biology. Computational methods, such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations, can provide insights into the preferred conformations of this compound, its interactions with potential binding partners, and the energetics of its reactions thieme-connect.comnih.govresearchgate.netacs.org. These computational studies can guide the design of synthetic targets and help interpret experimental observations. For example, computational modeling could help predict the impact of structural modifications on the atropisomeric equilibrium or the binding affinity to hypothesized targets. blogspot.comnih.govbc.edu Integrating these computational predictions with experimental data from biochemical assays, structural biology techniques (like X-ray crystallography or cryo-EM if protein targets are identified), and spectroscopic analysis can lead to a more comprehensive understanding of this compound's behavior at the molecular level. thieme-connect.com Furthermore, computational tools can be used for in silico screening of large libraries of compounds based on the structural features of this compound to identify potential scaffolds for further investigation.
Q & A
Q. What experimental methodologies are recommended to investigate Maximiscin’s mechanism of action in DNA damage response pathways?
- Answer: Studies typically employ fluorescence microscopy to quantify phosphorylation levels of DNA repair markers (e.g., P-Chk2) and flow cytometry for cell cycle analysis. For example, treatment with this compound in triple-negative breast cancer (TNBC) cells showed increased P-Chk2 fluorescence intensity (indicating DNA damage response activation) and G2/M phase arrest . Dose-response assays and Western blotting are critical to validate pathway-specific effects.
Q. How is this compound’s chemical structure characterized, and what techniques confirm its stereochemical configuration?
- Answer: Nuclear Magnetic Resonance (NMR) and mass spectrometry are standard for structural elucidation. Electronic Circular Dichroism (ECD) is used to determine stereochemistry by comparing experimental curves with computational simulations (e.g., this compound vs. isothis compound in ). Discrepancies between experimental and calculated ECD curves may indicate dynamic equilibria or impurities, necessitating repeated crystallographic validation .
Q. What in vitro models are suitable for assessing this compound’s cytotoxic selectivity?
- Answer: TNBC cell lines (e.g., MDA-MB-231) are commonly used due to this compound’s subtype-specific activity. Controls should include non-cancerous epithelial cells (e.g., MCF-10A) to evaluate selective cytotoxicity. Dose-ranging studies (0.1–10 μM) over 48–72 hours, paired with viability assays (MTT/CellTiter-Glo), are standard .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different cancer subtypes?
- Answer: Contradictions may arise from variations in cell line genetics or experimental conditions (e.g., serum concentration, treatment duration). Meta-analyses of dose-response curves and replication studies under standardized protocols are essential. Statistical tools (e.g., ANOVA with post-hoc tests) should account for inter-experimental variability .
Q. What synthetic strategies address the challenges in this compound’s asymmetric total synthesis?
- Answer: Baran’s convergent synthesis uses a Guareschi-Thorpe condensation to assemble the pyridone core. Key challenges include stereochemical control at C-3 and C-7, resolved via silver-mediated activation of diacyl chlorides and TMSOTf-enhanced reactivity. Low yields in des-TMS-5 analogs highlight the role of silicon-directed stereochemistry .
Q. How do researchers validate the biological relevance of this compound’s DNA damage response activation versus off-target effects?
- Answer: CRISPR knockouts of Chk2 or ATM kinases can isolate pathway-specific effects. Complementary techniques like comet assays (for DNA strand breaks) and γH2AX foci quantification are used to distinguish direct DNA damage from secondary stressors .
Q. What advanced analytical methods improve the interpretation of this compound’s ECD data in dynamic systems?
- Answer: Time-resolved ECD spectroscopy and density functional theory (DFT) simulations can model equilibria between this compound isomers. For example, slow isomerization between this compound and isothis compound requires kinetic studies to avoid misassignment of stereochemical outcomes .
Q. How should researchers design studies to optimize this compound’s therapeutic window in vivo?
- Answer: Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) in murine models is critical. Toxicity endpoints (e.g., hematological parameters, organ histopathology) must be assessed alongside efficacy metrics. Dose escalation studies with LC-MS/MS quantification ensure accurate bioavailability measurements .
Methodological Guidelines
Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent cytotoxicity?
Q. How can researchers ethically address data ownership in collaborative this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
